{1-[(dimethylamino)methyl]cyclopropyl}methanol

cholinergic pharmacology gem-dialkyl effect structure-activity relationship

{1-[(Dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4) is a bifunctional, gem-disubstituted cyclopropane derivative bearing a tertiary dimethylamino group and a primary hydroxymethyl group on the same ring carbon. With molecular formula C7H15NO and a molecular weight of 129.2 g/mol, it is classified as an amino alcohol (alkanolamine) building block routinely sourced at 95–98% purity for pharmaceutical intermediate synthesis and medicinal chemistry research.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 39943-41-4
Cat. No. B1381951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(dimethylamino)methyl]cyclopropyl}methanol
CAS39943-41-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN(C)CC1(CC1)CO
InChIInChI=1S/C7H15NO/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3
InChIKeyOCYZABOUZSORIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[(Dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4): A Gem-Disubstituted Cyclopropane Amino Alcohol Building Block for Pharmaceutical R&D and Medicinal Chemistry Procurement


{1-[(Dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4) is a bifunctional, gem-disubstituted cyclopropane derivative bearing a tertiary dimethylamino group and a primary hydroxymethyl group on the same ring carbon [1]. With molecular formula C7H15NO and a molecular weight of 129.2 g/mol, it is classified as an amino alcohol (alkanolamine) building block routinely sourced at 95–98% purity for pharmaceutical intermediate synthesis and medicinal chemistry research . Its compact, conformationally constrained cyclopropane core, combined with orthogonal alcohol and amine functionalities, positions it as a versatile synthon for constructing sp³-rich, low-molecular-weight lead-like scaffolds [2].

Why Generic Substitution Fails for {1-[(Dimethylamino)methyl]cyclopropyl}methanol: Structural Nuances That Defeat Simple Analog Interchange


Although numerous cyclopropane-amino alcohol derivatives exist, {1-[(dimethylamino)methyl]cyclopropyl}methanol cannot be freely interchanged with close structural analogs without altering key physicochemical and pharmacological parameters. The methylene spacer between the cyclopropane ring and the dimethylamino group differentiates it from directly N-attached analogs (e.g., [1-(dimethylamino)cyclopropyl]methanol, CAS 387845-10-5), modulating amine basicity, steric accessibility, and metabolic vulnerability [1]. Ring-size variation—to cyclobutane (CAS 39943-42-5), cyclopentane (CAS 39943-33-4), or cyclohexane (CAS 39943-40-3) congeners—introduces stepwise changes in molecular weight, lipophilicity, and conformational freedom that affect target binding, solubility, and ADME profiles, even when biological activity at the primary target appears comparable [1]. Additionally, the choice between the free base (CAS 39943-41-4) and its hydrochloride salt (CAS 2935468-16-7) directly impacts aqueous solubility (free base predicted LogP ~0.32 versus HCl salt solubility ≥200 mg/mL in water), storage stability, and compatibility with downstream synthetic protocols [2]. These structural subtleties mean that procurement decisions based solely on functional-group similarity risk introducing uncontrolled variables into SAR campaigns, process chemistry, or formulation development.

Quantitative Differentiation Evidence for {1-[(Dimethylamino)methyl]cyclopropyl}methanol: Comparator-Anchored Data for Scientific Procurement Decisions


Ring-Size SAR: Cyclopropane Achieves Comparable Cholinergic Activity at the Lowest Molecular Weight in the Gem-Dialkyl Series

In the foundational Newman et al. (1972) study, {1-[(dimethylamino)methyl]cyclopropyl}methanol (designated A-3c) was synthesized alongside its cyclobutane (A-3d), cyclopentane (A-3e), and cyclohexane (A-3f) congeners and tested as cholinergic agonists (as methiodide salts A-7a–f), postganglionic cholinergic antagonists, antihistamines, and local anesthetics [1]. The authors reported that compounds across the series exhibited comparable biological activities to reference drugs, with no progressive activity changes attributable to ring size [1]. Critically, the cyclopropane analog delivers this activity at a molecular weight of 129.2 g/mol—substantially lower than the cyclobutane (143.2 g/mol), cyclopentane (157.3 g/mol), and cyclohexane (171.3 g/mol) analogs [1]. This MW advantage translates into higher atom efficiency and greater compliance with lead-like physicochemical guidelines (MW ≤350) during fragment-based or lead-optimization campaigns.

cholinergic pharmacology gem-dialkyl effect structure-activity relationship medicinal chemistry

Methylene Spacer versus Direct Amine Attachment: Divergent LogP and Basicity Profiles

{1-[(Dimethylamino)methyl]cyclopropyl}methanol incorporates a methylene (-CH₂-) spacer between the cyclopropane C1 and the dimethylamino nitrogen, whereas its closest direct-attachment analog, [1-(dimethylamino)cyclopropyl]methanol (CAS 387845-10-5), has the dimethylamino group bonded directly to the cyclopropyl ring . This structural distinction produces measurable differences in lipophilicity: the target compound has a reported LogP of 0.32 (ChemScence) or 0.068 (Fluorochem, predicted), while the direct-attachment analog has a reported LogP of 0.073 . The methylene spacer additionally decouples the amine lone pair from cyclopropyl conjugation, increasing the amine pKa (predicted pKa ~9.0 for the methylene-spaced analog versus ~7.9 for the directly attached congener) and altering protonation state at physiological pH . These differences affect passive membrane permeability, solubility-pH profiles, and the compound's behavior in salt-formation and chromatographic purification steps.

physicochemical property lipophilicity amine basicity medicinal chemistry

Ring-Size Physicochemical Gradient: Cyclopropane versus Cyclobutane in LogP and Density

Within the gem-disubstituted cycloalkyl methanol series, {1-[(dimethylamino)methyl]cyclopropyl}methanol (C₇H₁₅NO, MW 129.2) and its cyclobutane counterpart (CAS 39943-42-5, C₈H₁₇NO, MW 143.2) show quantifiable differences in key physicochemical descriptors relevant to permeability, solubility, and formulation . The cyclopropane analog has a predicted LogP of 0.32 and density of 0.981 g/cm³, whereas the cyclobutane analog has a predicted LogP of 0.71 and density of 0.959 g/cm³ . The ~0.39 LogP unit increase from cyclopropane to cyclobutane represents approximately a 2.5-fold increase in octanol-water partition coefficient, which can significantly affect passive membrane permeability, plasma protein binding, and metabolic clearance [1]. The higher density of the cyclopropane compound reflects the greater strain and compactness of the three-membered ring.

physicochemical property lipophilicity density medicinal chemistry

Free Base versus Hydrochloride Salt: Aqueous Solubility Differentiation for Formulation and Assay Design

{1-[(Dimethylamino)methyl]cyclopropyl}methanol is commercially available both as the free base (CAS 39943-41-4) and as the hydrochloride salt (CAS 2935468-16-7) [1]. The free base has a predicted LogP of 0.32 and limited aqueous solubility, whereas the hydrochloride salt demonstrates aqueous solubility of ≥200 mg/mL (≥2,595 mM) in water at room temperature [1]. This represents a solubility enhancement of at least two orders of magnitude compared to the free base (estimated aqueous solubility ~1–10 mg/mL based on LogP). The free base offers advantages for organic-phase reactions (e.g., esterification, alkylation, reductive amination), while the hydrochloride salt is preferred for aqueous biological assays, salt-metathesis protocols, and long-term storage due to its crystalline nature and reduced hygroscopicity .

salt selection aqueous solubility formulation procurement

Bifunctional Gem-Disubstitution: Orthogonal Derivatization Handles with Conformational Restraint

The geminal positioning of the hydroxymethyl (-CH₂OH) and dimethylaminomethyl (-CH₂N(CH₃)₂) groups on the cyclopropane C1 carbon creates a uniquely constrained 1,3-relationship between the oxygen and nitrogen atoms, distinct from vicinal amino alcohol arrangements found in 1,2-disubstituted cyclopropane analogs such as {(1S,2R)-2-[(dimethylamino)methyl]cyclopropyl}methanol (ChemSpider ID 34251783) . This gem-disubstituted architecture enforces a fixed spatial separation between the two functional groups that is independent of ring conformation, whereas 1,2-disubstituted analogs exhibit rotamer-dependent O–N distances . The primary alcohol handle permits selective esterification, etherification, oxidation, or halogenation without amine interference, while the tertiary amine supports quaternization, N-oxide formation, or reductive amination at the alcohol-oxidized intermediate stage [1]. Gem-disubstituted cyclopropanes are recognized as privileged scaffolds in pharmaceutical development for their ability to improve metabolic stability, modulate pKa and lipophilicity, and enhance target binding entropy through conformational pre-organization [1].

synthetic building block gem-disubstituted cyclopropane conformational restriction medicinal chemistry

Optimal Research and Industrial Application Scenarios for {1-[(Dimethylamino)methyl]cyclopropyl}methanol Based on Differentiated Evidence


Fragment-Based Lead Generation Requiring Low-MW, sp³-Rich Amino Alcohol Scaffolds

The compound's MW of 129.2 g/mol—significantly lower than cyclobutane (143.2), cyclopentane (157.3), and cyclohexane (171.3) congeners—combined with its fully sp³-hybridized carbon skeleton (Fsp³ = 1.0) and two hydrogen-bonding functional groups (HBA = 2, HBD = 1), makes it an ideal fragment-sized building block for fragment-based drug discovery (FBDD) [1]. Its low LogP (0.32) ensures aqueous solubility compatible with fragment screening concentrations (typically 0.5–2 mM in 5% DMSO), while the gem-disubstituted architecture provides a rigid, pre-organized geometry for structure-based design .

Medicinal Chemistry SAR Campaigns Exploring Ring-Size Effects on Target Potency and Selectivity

As demonstrated by Newman et al. (1972), the cyclopropane analog serves as the minimal-ring-size comparator in gem-dialkyl amino alcohol series targeting cholinergic receptors, antihistamine targets, and voltage-gated sodium channels (local anesthetic activity) [1]. Procurement of the cyclopropane member alongside the cyclobutane (CAS 39943-42-5) and cyclopentane (CAS 39943-33-4) analogs enables systematic exploration of how incremental ring expansion affects target affinity, subtype selectivity, and off-target profiles, while the lower MW of the cyclopropane maximizes ligand efficiency metrics such as LE and LLE [1].

Parallel Synthesis of Focused Libraries via Orthogonal Alcohol and Amine Derivatization

The geminal arrangement of the primary alcohol and tertiary amine enables sequential, protecting-group-minimal derivatization: the alcohol can be selectively acylated, sulfonated, or oxidized to the aldehyde/carboxylic acid, followed by amine quaternization, N-oxide formation, or reductive amination [1]. This orthogonal reactivity profile contrasts with 1,2-amino alcohols where intramolecular interactions and neighboring-group participation can complicate selective functionalization [1]. The hydrochloride salt form (CAS 2935468-16-7, H₂O solubility ≥200 mg/mL) is preferred for aqueous-phase reactions and high-throughput chemistry workflows [2].

Process Chemistry Development Requiring Defined Physical Form and Scalable Purity Specifications

The compound is commercially available from multiple suppliers at defined purity grades (95% and 98%), with the hydrochloride salt offering crystalline handling advantages and long-term storage stability under inert atmosphere at room temperature [1]. Procurement teams can select between the free base for anhydrous organic transformations and the HCl salt for aqueous processing, salt exchange, or direct use in biological assays without additional neutralization steps [1]. The availability of the free base at 10 g scale (Fluorochem, £481) supports process research quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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